3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide
Description
This compound is a hybrid molecule combining a substituted coumarin core with a benzimidazole-linked propanamide chain. The coumarin moiety (7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) is structurally analogous to bioactive coumarin derivatives, which are widely studied for their anticoagulant, anti-inflammatory, and anticancer properties . The benzimidazole group (1-methyl-1H-benzimidazol-2-yl) is a heterocyclic motif prevalent in pharmaceuticals, such as antifungals and proton pump inhibitors.
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C26H29N3O4/c1-16-18-11-13-22(32-4)17(2)25(18)33-26(31)19(16)12-14-24(30)27-15-7-10-23-28-20-8-5-6-9-21(20)29(23)3/h5-6,8-9,11,13H,7,10,12,14-15H2,1-4H3,(H,27,30) |
InChI Key |
VZKVCJUBXDHABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.
Substitution Reactions: The methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Benzimidazole Moiety: The benzimidazole group is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivative.
Coupling Reactions: The final step involves coupling the chromen-2-one core with the benzimidazole moiety through an amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, resulting in the formation of dihydro derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Coumarin Derivatives: The target compound shares the 2-oxo-chromen scaffold with the compound in but differs in substituents (7-methoxy, 4,8-dimethyl vs. 4-methyl and diazonium chloride). The propanamide chain in the target may enhance solubility compared to the hydrazonoyl group in , which is typically reactive but less stable .
- Benzamide Analogues : The amide linkage in the target compound resembles that in , but the benzimidazole-propyl group replaces the hydroxy-1,1-dimethylethyl moiety. This substitution could shift applications from metal-catalyzed reactions (as in ) to receptor-targeted biological activities .
Key Observations :
- The diazonium coupling in requires stringent temperature control (0–5°C), whereas the amide synthesis in and the hypothetical route for the target compound are more versatile, proceeding under milder conditions .
Crystallographic and Spectroscopic Characterization
The compound in was validated using X-ray crystallography via SHELXL , a program widely employed for small-molecule refinement . For the target compound, similar methods would likely resolve its 3D conformation, particularly the spatial arrangement of the benzimidazole group relative to the coumarin core. Such data could reveal intramolecular interactions (e.g., hydrogen bonding between the amide carbonyl and benzimidazole NH), which are critical for biological activity.
Limitations :
- No solubility, toxicity, or IC50 data are available in the provided evidence.
- Synthetic yields and purification challenges for the target compound remain speculative.
Biological Activity
The compound 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic derivative of coumarins and benzimidazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₆N₂O₃
- Molecular Weight : 276.28 g/mol
- CAS Number : 701965-63-1
Biological Activity Overview
The biological activities of coumarin derivatives have been extensively studied, particularly in the context of anticancer properties. The compound exhibits several notable activities:
- Anticancer Activity : Coumarins have shown promise as anticancer agents, with various studies indicating their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanisms of Action :
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at specific phases (G1 or S phase).
- Modulation of reactive oxygen species (ROS) levels.
Anticancer Studies
A study by Musa et al. (2015) highlighted the potential of coumarin derivatives in targeting various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity, causing cell cycle arrest and increasing ROS production in A549 cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Musa et al. (2015) | A549 | 25.72 ± 3.95 | Apoptosis induction, S phase arrest |
| Kini et al. (2012) | MCF-7 | 79.40% at 250 µM | G1 phase arrest |
Mechanistic Insights
The compound's mechanism involves:
- Caspase Activation : The activation of caspase enzymes is crucial for the execution phase of apoptosis. Increased caspase activity was observed in treated cancer cells.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at critical checkpoints, preventing further proliferation of cancer cells.
Case Studies
In a recent investigation into the anticancer efficacy of similar compounds, it was reported that derivatives with a benzimidazole moiety exhibited enhanced cytotoxicity against glioblastoma cell lines compared to traditional chemotherapeutics . This suggests that the incorporation of benzimidazole can augment the therapeutic potential of coumarin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
